An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,6-Dimethyl-1H-indole-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
2,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, which is a significant structural motif in a multitude of biologically active compounds.[1] The addition of two methyl groups to the indole ring at positions 2 and 6 can influence its physical, chemical, and biological properties.
Physical Properties
Quantitative data for 2,6-Dimethyl-1H-indole-3-carbaldehyde is limited. The following table summarizes the available predicted and experimental data. For comparison, the well-characterized properties of the parent compound, 1H-indole-3-carbaldehyde, are also included.
| Property | 2,6-Dimethyl-1H-indole-3-carbaldehyde | 1H-Indole-3-carbaldehyde (for comparison) |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO |
| Molecular Weight | 173.21 g/mol [2] | 145.16 g/mol [3] |
| CAS Number | 728024-59-7[2] | 487-89-8[3] |
| Melting Point | Not available | 197-199 °C[3] |
| Boiling Point | 347.7 °C (Predicted)[2] | Not available |
| Density | 1.185 g/cm³ (Predicted)[2] | Not available |
| Flash Point | 172 °C (Predicted)[2] | Not applicable |
| Appearance | Likely a solid | Tan powder, crystalline solid[3][4] |
| Solubility | Not available | Soluble in DMSO and dimethylformamide (~30 mg/ml); sparingly soluble in aqueous buffers.[1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2,6-Dimethyl-1H-indole-3-carbaldehyde.
A ¹H NMR spectrum has been reported for a compound labeled as "1,2-Dimethyl-1H-indole-3-carbaldehyde," which is likely a typographical error and represents the 2,6-isomer.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.11 | s | 1H | -CHO |
| 8.26 | s | 1H | H2 (indole ring) |
| 7.28-7.27 | m | 3H | Aromatic protons |
| 3.65 | s | 3H | N-CH₃ or C-CH₃ |
| 2.62 | s | 3H | N-CH₃ or C-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
For comparison, the ¹H NMR data for the parent 1H-indole-3-carbaldehyde is provided in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.11 | br s | 1H | NH |
| 10.00 | s | 1H | CHO |
| 8.31 | s | 1H | H2 |
| 8.16 | d | 1H | H4 |
| 7.49 | d | 1H | H7 |
| 7.24 | t | 1H | H5 |
| 7.23 | t | 1H | H6 |
| Solvent: DMSO-d₆, Frequency: 400 MHz[3] |
1H-Indole-3-carbaldehyde Spectral Data:
| ¹³C NMR (DMSO-d₆, 22.53 MHz)[3][6] | IR (KBr Pellet) [3] | Mass Spectrometry (EI) [3][7] |
| δ 185.3 (CHO) | ν 3450 (N-H stretch) | m/z 145 (M⁺) |
| δ 138.9 (C2) | ν 1655 (C=O stretch) | m/z 116 |
| δ 137.4 (C7a) | ν 1540, 1420 (aromatic C=C stretch) | m/z 89 |
| δ 124.5 (C3a) | ||
| δ 123.8 (C4) | ||
| δ 122.5 (C6) | ||
| δ 121.2 (C5) | ||
| δ 118.5 (C3) | ||
| δ 112.8 (C7) |
Experimental Protocols
The synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction of 2,6-dimethylindole. This reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.[1]
Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
The following is a generalized experimental protocol based on the synthesis of similar indole-3-carbaldehyde derivatives.
Materials:
-
2,6-Dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate or Sodium hydroxide
-
Dichloromethane or other suitable organic solvent
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,6-dimethylindole in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. This should be done carefully as the reaction can be exothermic.
-
Isolation and Purification: A precipitate will form upon neutralization. Collect the solid by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Below is a graphical representation of the synthesis workflow.
Caption: Vilsmeier-Haack synthesis workflow.
Biological Activity and Signaling Pathways
While specific biological studies on 2,6-Dimethyl-1H-indole-3-carbaldehyde are not extensively documented, the parent compound, indole-3-carbaldehyde, is a known bioactive metabolite. It is a product of tryptophan metabolism by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AhR).[8][9]
Aryl Hydrocarbon Receptor (AhR) Activation
The activation of AhR by indole-3-carbaldehyde in intestinal immune cells, such as innate lymphoid cells (ILCs), triggers a signaling cascade that leads to the production of interleukin-22 (IL-22).[8][9] IL-22 is a cytokine that plays a crucial role in maintaining intestinal barrier function and promoting mucosal healing.[10]
This mechanism suggests that indole-3-carbaldehyde and its derivatives could have therapeutic potential in conditions associated with intestinal barrier dysfunction, such as inflammatory bowel disease and certain liver diseases.[9][10] The methyl groups on 2,6-Dimethyl-1H-indole-3-carbaldehyde may modulate its binding affinity for the AhR and its overall biological activity.
The diagram below illustrates the proposed signaling pathway for indole-3-carbaldehyde.
Caption: AhR-mediated signaling by indole-3-carbaldehyde.
Conclusion
2,6-Dimethyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with potential applications in medicinal chemistry. While specific experimental data for this compound is sparse, its synthesis can be reliably achieved through the Vilsmeier-Haack reaction. Based on the known biological activity of its parent compound, it is a candidate for investigation as a modulator of the aryl hydrocarbon receptor. Further research is warranted to fully characterize its physicochemical properties and to explore its pharmacological potential.
References
- 1. 2,6-Dimethyl-1H-indole-3-carbaldehyde | 728024-59-7 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
- 7. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
